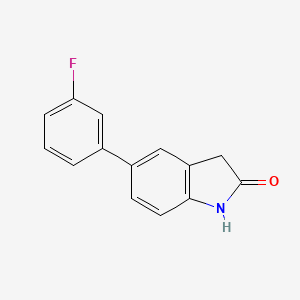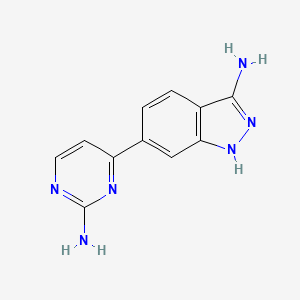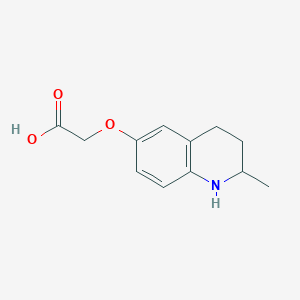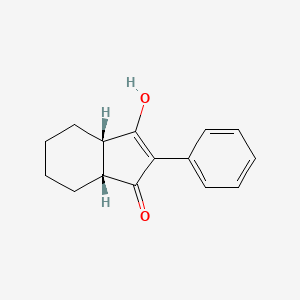![molecular formula C8H8BrN3 B11880905 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine CAS No. 35833-97-7](/img/structure/B11880905.png)
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-C]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine typically involves the reaction of 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine with butyllithium (BuLi) followed by electrophilic addition . This method allows for the generation of a carbanion, which can then undergo various functionalization reactions to produce the desired compound. The reaction conditions often include low temperatures and anhydrous solvents to ensure the stability of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Addition: The carbanion generated from the reaction with butyllithium can participate in electrophilic addition reactions.
Common Reagents and Conditions
Butyllithium (BuLi): Used to generate the carbanion intermediate.
Electrophiles: Such as alkyl halides or acyl chlorides, used in electrophilic addition reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce amino derivatives, while oxidation reactions can yield oxides of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: The compound’s photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optical applications.
Biological Research: It is used in the study of biological processes and interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused ring structure allow the compound to bind to active sites or allosteric sites of target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, depending on the specific context and the nature of the binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Uniqueness
3-Bromo-2,5-dimethylpyrazolo[1,5-C]pyrimidine is unique due to its specific substitution pattern, which includes bromine at the 3-position and methyl groups at the 2 and 5 positions. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacological scaffold further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
35833-97-7 |
|---|---|
Molekularformel |
C8H8BrN3 |
Molekulargewicht |
226.07 g/mol |
IUPAC-Name |
3-bromo-2,5-dimethylpyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7-8(9)6(2)11-12(7)4-10-5/h3-4H,1-2H3 |
InChI-Schlüssel |
GIRSTMGAWVTZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=NN2C=N1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![tert-butyl (5R)-5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11880881.png)





